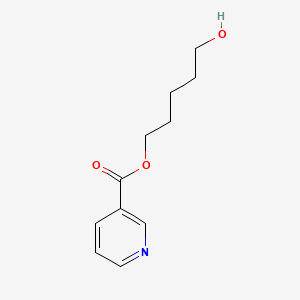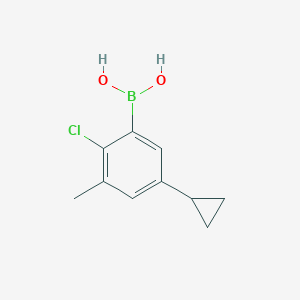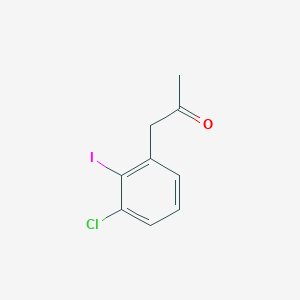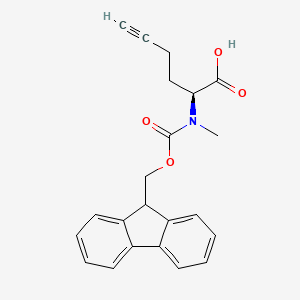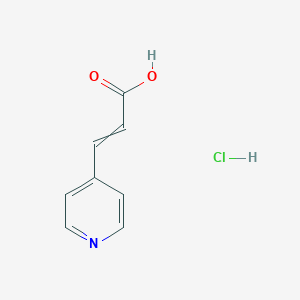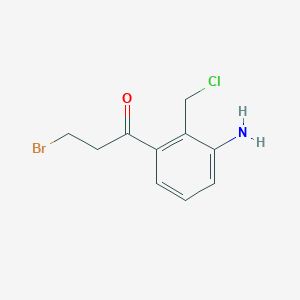
Methyl 4-amino-2,3-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,3-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of p-aminobenzoic acid to form 4-amino-3,5-dibromobenzoic acid. This intermediate is then converted to 4-amino-3,5-dimethoxybenzoic acid by replacing the bromine atoms with methoxy groups. Finally, the carboxylic acid group is methylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 4-amino-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
科学的研究の応用
Methyl 4-amino-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
類似化合物との比較
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Similar structure but with different positions of methoxy groups.
Methyl 2-amino-4-methoxybenzoate: Contains an amino group and a methoxy group but in different positions.
Methyl 2,3-dimethoxybenzoate: Lacks the amino group.
Uniqueness
Methyl 4-amino-2,3-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
61203-57-4 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
methyl 4-amino-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,11H2,1-3H3 |
InChIキー |
APUYEGBIACZCOJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
